molecular formula C19H11BrFN7O2 B2479700 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1206987-89-4

6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2479700
CAS No.: 1206987-89-4
M. Wt: 468.246
InChI Key: JPXXZVZWQPAYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This complex heterocyclic compound features a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core structure, a known pharmacophore in medicinal chemistry, substituted with both 4-bromophenyl and 4-fluorophenyl moieties through a 1,2,4-oxadiazole linker. The molecular architecture of this compound is characteristic of scaffolds investigated for targeted therapeutic development, with similar triazolopyrimidine derivatives being explored as CCR2b receptor antagonists for inflammatory diseases, atherosclerosis, diabetes, cancer, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neuropathic pain . The strategic incorporation of bromine and fluorine atoms enhances the molecular properties for structure-activity relationship (SAR) studies, as these halogens influence electronic characteristics, metabolic stability, and membrane permeability. The 1,2,4-oxadiazole ring system serves as a bioisostere for ester and amide functionalities, potentially enhancing metabolic stability while maintaining hydrogen bonding capacity. Researchers may employ this compound as a key intermediate in synthetic chemistry programs or as a reference standard in analytical studies. The exact mechanism of action is research-dependent, though compounds with this structural framework have demonstrated activity through receptor antagonism pathways, particularly in chemokine-mediated processes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Comprehensive analytical data including NMR, LC-MS, and HPLC purity documentation are available to support research applications. Researchers should handle this material according to laboratory safety protocols appropriate for synthetic organic compounds.

Properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFN7O2/c20-12-3-1-11(2-4-12)17-23-15(30-25-17)9-27-10-22-18-16(19(27)29)24-26-28(18)14-7-5-13(21)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXZVZWQPAYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Overview

The compound features a triazolo-pyrimidine core with substituents that include a bromophenyl group and a fluorophenyl group. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as it has been associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing oxadiazole and triazole rings have been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
  • Antimicrobial Activity : The presence of halogenated phenyl groups enhances the antimicrobial properties of the compound. Studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities against various pathogens .

Antioxidant Activity

Research indicates that compounds with oxadiazole and triazole structures exhibit notable antioxidant properties. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of oxadiazoles have shown efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound under discussion has yet to be extensively tested in vitro or in vivo for anticancer properties.

Case Studies

  • Inhibition of AChE and BChE : A study demonstrated that oxadiazole derivatives showed moderate inhibition of AChE with IC50 values ranging from 12.8 to 99.2 µM. This suggests potential applications in treating Alzheimer's disease .
  • Antimicrobial Screening : A series of compounds structurally similar to the target compound were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AChE InhibitionIC50 12.8 - 99.2 µM
BChE InhibitionIC50 > 105 µM
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntioxidantScavenging free radicals

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of triazole and oxadiazole moieties linked to a pyrimidine core. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. For instance, the oxadiazole can be synthesized via reactions involving amidoximes and maleates or fumarates under optimized conditions .

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising results against various pathogens, including Mycobacterium tuberculosis. The incorporation of triazole and oxadiazole units enhances their bioactivity due to their ability to interact with biological targets effectively .
  • Anticancer Properties :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The presence of the bromophenyl and fluorophenyl groups may further enhance their selectivity towards cancer cells.
  • Anti-inflammatory Effects :
    • Some derivatives of similar compounds have been studied for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A series of triazole hybrids were synthesized and tested for their antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low micromolar activity, suggesting that modifications in the structure can lead to enhanced efficacy against tuberculosis .

Case Study 2: Anticancer Screening

In a study evaluating the anticancer properties of triazolo-pyrimidine derivatives, one compound demonstrated significant cytotoxicity against K562 leukemia cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of this class of compounds in cancer therapy .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Triazole derivativeAntitubercularMycobacterium tuberculosis5.0
Triazolo-pyrimidineAnticancerK562 leukemia cells10.0
Oxadiazole derivativeAnti-inflammatoryVarious inflammatory models15.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, heterocyclic cores, or functional groups, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Oxadiazole Substituent Aryl Substituent Molecular Formula Key Differences/Implications Source
Target Compound 4-bromophenyl 4-fluorophenyl C₂₁H₁₃BrFN₇O₂ Bromine increases lipophilicity; fluorine enhances electron-withdrawing effects.
JHEChem (1040677-11-9) 3-bromophenyl 4-ethoxyphenyl C₂₁H₁₆BrN₇O₃ Ethoxy group may improve solubility but reduce metabolic stability.
Arctom (1207015-11-9) 3,4-dimethylphenyl 4-fluorobenzyl C₂₃H₁₉FN₇O₂ Methyl groups increase steric hindrance, potentially affecting target binding.
Thiazolo-pyrimidinone derivative N/A (thiazolo core) 4-chlorophenyl C₁₉H₁₄ClN₅OS₂ Thiazolo core alters electron distribution; chlorine provides moderate lipophilicity.

Key Observations

Substituent Position Effects :

  • The meta-bromophenyl substituent in JHEChem’s compound vs. the para-bromophenyl in the target compound may lead to divergent binding affinities due to steric and electronic differences.
  • Fluorine (target) vs. ethoxy (JHEChem): Fluorine’s electronegativity enhances hydrogen bonding, while ethoxy’s electron-donating nature may alter pharmacokinetics .

Heterocyclic Core Variations: Thiazolo-pyrimidinones replace the triazolo-pyrimidinone core, affecting solubility and target selectivity. Oxadiazole-containing analogs (target, JHEChem, Arctom) share enhanced stability but differ in aryl group interactions .

Synthetic Routes: Similar compounds (e.g., JHEChem’s) are synthesized via cesium carbonate-mediated coupling in DMF , suggesting shared methodologies for triazolopyrimidinone derivatives.

Methodological Considerations for Comparison

  • Structural Similarity Metrics : Tools like PubChem’s substructure search and ChEMBL’s similarity resources enable identification of analogs. Tanimoto coefficients or SMILES-based comparisons can quantify structural overlap.
  • Database Utilization : The Metabolomics Workbench and mVOC support mass/spectral data comparisons, while SHELX aids crystallographic analysis for structural validation.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of triazolo[4,5-d]pyrimidinone and oxadiazole precursors. Key steps include:

  • Cyclization : Formation of the triazolo-pyrimidinone core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions in ethanol or DMF .
  • Substitution : Introduction of the 4-bromophenyl-oxadiazole moiety through nucleophilic substitution, often using catalysts like triethylamine to facilitate coupling .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the final product .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, such as aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions) with mean C–C bond lengths of 0.005–0.006 Å .
  • IR Spectroscopy : Confirms functional groups like C=O (1650–1750 cm1^{-1}) and C-N (1200–1350 cm1^{-1}) .

Advanced: How can DFT calculations enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • Electrostatic Potential Surfaces : Maps electron-deficient regions (e.g., oxadiazole ring) for nucleophilic attack .
  • Thermodynamic Properties : Calculates Gibbs free energy changes (ΔG) to assess reaction feasibility under varying temperatures .
  • HOMO-LUMO Gaps : Evaluates charge transfer interactions, correlating with experimental UV-Vis spectra .

Advanced: How should researchers resolve contradictions in reported biological activities?

  • Assay Standardization : Compare IC50_{50} values across studies using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds .
  • Structural Analog Analysis : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
  • In Vivo Validation : Address discrepancies between in vitro potency and in vivo efficacy using rodent models to assess bioavailability .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC50_{50} values calculated via nonlinear regression .
  • Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against E. coli or S. aureus .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs to measure competitive binding .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

  • Fragment Replacement : Systematically modify substituents (e.g., bromophenyl to methoxyphenyl) and evaluate changes in logP and IC50_{50} .
  • Crystallographic Overlays : Compare X-ray structures of analogs to identify critical hydrogen bonds or π-π stacking interactions .
  • QSAR Modeling : Use molecular descriptors (e.g., polar surface area) to predict bioavailability and optimize lead compounds .

Advanced: What strategies improve synthetic yield and purity?

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates during cyclization .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for cross-coupling efficiency in oxadiazole formation .
  • Reaction Monitoring : Use TLC or LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Basic: How does X-ray crystallography aid in structural analysis?

  • Disorder Resolution : Identifies disordered atoms (e.g., rotating methyl groups) via refinement with SHELXL .
  • Hydrogen Bonding : Maps intermolecular interactions (e.g., N–H⋯O) to explain crystal packing motifs .
  • Data-to-Parameter Ratios : Ensures reliability with ratios >12:1 to avoid overfitting .

Advanced: How to assess metabolic stability in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., oxadiazole cleavage) .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 via fluorescence-based assays to predict drug-drug interactions .
  • Plasma Stability Tests : Incubate compound in plasma at 37°C and quantify degradation via HPLC .

Advanced: How to address discrepancies between computational predictions and experimental data?

  • Basis Set Validation : Compare B3LYP/6-311G(d,p) vs. M06-2X/cc-pVTZ results to assess method dependency .
  • Implicit Solvent Models : Incorporate PCM (Polarizable Continuum Model) to simulate aqueous environments and refine pKa predictions .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.